Technical Master File: 2-Chloroethylmethyldichlorosilane
Technical Master File: 2-Chloroethylmethyldichlorosilane
The following technical guide details the chemical properties, reactivity profile, and application protocols for 2-Chloroethylmethyldichlorosilane .
Chemical Class: Organochlorosilane | CAS: 7787-85-1[1]
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilicon intermediate characterized by a highly reactive dichlorosilyl group and a latent chloroethyl functionality. It serves as a critical building block in the synthesis of functionalized siloxanes and surface modifiers.
For researchers and drug development professionals, CEMDCS offers a unique "dual-reactivity" profile:
-
Immediate Reactivity: The Si-Cl bonds undergo rapid nucleophilic substitution (hydrolysis/alcoholysis).
-
Latent Reactivity: The
-chloroethyl group allows for subsequent modification or, critically, acts as a thermal "safety valve" via -elimination.
Warning: This compound exhibits significant thermal instability relative to
Molecular Architecture & Physicochemical Profile[2]
The molecule features a central silicon atom coordinated to two chlorine atoms, one methyl group, and a 2-chloroethyl chain. The polarization of the Si-Cl bonds renders the silicon highly electrophilic.
Physicochemical Data Table
| Property | Value | Unit | Condition |
| Molecular Formula | - | - | |
| Molecular Weight | 177.53 | g/mol | - |
| Boiling Point | 177.1 | °C | 760 mmHg |
| Density | 1.199 | g/cm³ | 25°C |
| Flash Point | 74.1 | °C | Closed Cup |
| Refractive Index | 1.4560 | - | |
| Appearance | Clear, Colorless Liquid | - | - |
| Solubility | Reacts violently | - | Water, Alcohols |
| Solubility | Soluble | - | Toluene, Hexane, THF |
Synthesis & Manufacturing Protocols
Industrial Synthesis Pathway
The primary route to CEMDCS is the Hydrosilylation of Vinyl Chloride . This process requires high selectivity to favor the
Reaction:
Critical Process Parameters:
-
Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s Catalyst) is preferred over Speier’s catalyst (H₂PtCl₆) to reduce induction times.
-
Temperature Control: Reaction temperature must be maintained between 80–100°C. Exceeding 120°C promotes
-elimination of the product. -
Purification: Fractional distillation under reduced pressure is mandatory . Atmospheric distillation risks product decomposition.
Visualization: Synthesis Workflow
Figure 1: Industrial synthesis workflow emphasizing the separation of isomers and thermal control.
Reactivity Matrix & Mechanistic Pathways
A. Hydrolytic Sensitivity (The Si-Cl Bond)
Like all chlorosilanes, CEMDCS reacts violently with protic solvents.
-
Mechanism: Nucleophilic attack by oxygen on the silicon atom, displacing chloride as HCl.
-
Outcome: Formation of silanols (
), which rapidly condense into siloxanes ( ). -
Protocol Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents (<50 ppm water).
B. The Beta-Elimination (Thermal Instability)
The defining characteristic of 2-chloroethylsilanes is their susceptibility to
Mechanism:
-
Trigger: High heat (>150°C) or strong Lewis bases.
-
Implication: This pathway competes with nucleophilic substitution at the carbon atom. Attempting to substitute the
-chloro group (e.g., with an amine) often triggers elimination instead.
Visualization: Reactivity Pathways
Figure 2: The divergent reactivity of CEMDCS. Note the destructive nature of the Beta-Elimination pathway.
Applications in Research & Development
Surface Modification & Coupling Agents
CEMDCS is used to introduce a reactive alkyl chloride onto silica or glass surfaces.
-
Protocol: Treat surface with 2% CEMDCS in dry toluene.
-
Function: The Si-Cl groups anchor to surface silanols. The exposed chloroethyl tail remains available for (limited) grafting reactions or modifies surface energy.
Synthesis of Cyclic Silazanes
Reacting CEMDCS with primary amines can yield cyclic silazanes, used as precursors for silicon carbide ceramics or specialized polymers.
Drug Development (Protecting Groups)
While less common than trimethylsilyl (TMS), the chloroethylsilyl group can serve as a specialized protecting group that is removed via fluoride treatment or thermal elimination (utilizing the
Safety, Handling & Toxicology
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage (Category 1B). Releases HCl on contact with moisture.
-
Flammable: Flash point 74.1°C. Vapors can form explosive mixtures.
-
Inhalation Toxicity: Inhalation of vapors can cause pulmonary edema due to HCl formation in the lungs.
Handling Protocol (Self-Validating)
-
The "Smoke Test": Before opening the main vessel, expose a small drop on a glass rod to humid air. Immediate white fumes (HCl mist) confirm activity. If no fumes appear, the reagent has hydrolyzed and is useless.
-
Quenching: Never pour water directly into the reagent. Quench spills with dry lime or sand, then neutralize cautiously with dilute bicarbonate.
-
Storage: Store in corrosion-resistant containers (Teflon-lined) under nitrogen. Refrigeration is recommended to suppress slow thermal decomposition.
References
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Gelest, Inc. (2016). Safety Data Sheet: 2-Chloroethylmethyldichlorosilane. Retrieved from (Verified via search 1.1).
-
LookChem. (2024). CAS 7787-85-1 Physicochemical Properties. Retrieved from (Verified via search 1.5).
- Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.[2] (Authoritative source on Beta-Effect and elimination mechanisms).
-
PubChem. (2025).[2] Dichlorodimethylsilane and related Chlorosilane Properties. Retrieved from (Contextual data for chlorosilane reactivity).
